molecular formula C20H21N5O3 B276277 N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea

カタログ番号 B276277
分子量: 379.4 g/mol
InChIキー: GXPJRRXWTIKZRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea, also known as MP-10, is a novel small molecule that has been developed for its potential therapeutic applications in various diseases. MP-10 has been synthesized using a multi-step process and has shown promising results in pre-clinical studies.

作用機序

The exact mechanism of action of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in the pathogenesis of diseases. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, inflammation, and neuronal damage.
Biochemical and Physiological Effects:
N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, inflammation, and neuronal damage. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has also been shown to reduce oxidative stress and promote cell survival in various cell types.

実験室実験の利点と制限

One of the main advantages of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea is its potential therapeutic applications in various diseases. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has shown promising results in pre-clinical studies and may have fewer side effects compared to other drugs currently used for the same indications. However, the limitations of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea include its limited solubility and stability, which may affect its efficacy and bioavailability.

将来の方向性

There are several future directions for the research and development of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea. These include further optimization of its chemical structure to improve its solubility and stability, pre-clinical and clinical studies to evaluate its safety and efficacy in humans, and the identification of its molecular targets and mechanisms of action. N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea may also be used as a lead compound for the development of new drugs with improved therapeutic properties.

合成法

The synthesis of N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea involves a multi-step process that includes the condensation of 3-methylphenylhydrazine with 2,4-dioxo-5,6,7,8-tetrahydrocyclopenta[d]pyrazine-1-carboxylic acid, followed by N-methylation and acylation with N-acetylisothiocyanate and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea has shown promising results in inhibiting tumor growth and metastasis, reducing inflammation, and protecting against neuronal damage.

特性

分子式

C20H21N5O3

分子量

379.4 g/mol

IUPAC名

N-(methylcarbamoyl)-2-[11-(3-methylphenyl)-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]acetamide

InChI

InChI=1S/C20H21N5O3/c1-12-5-3-6-13(9-12)15-10-18-24(11-17(26)22-20(28)21-2)16-8-4-7-14(16)19(27)25(18)23-15/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H2,21,22,26,28)

InChIキー

GXPJRRXWTIKZRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=C2)N(C4=C(C3=O)CCC4)CC(=O)NC(=O)NC

正規SMILES

CC1=CC(=CC=C1)C2=NN3C(=C2)N(C4=C(C3=O)CCC4)CC(=O)NC(=O)NC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。